Trt-PEG4-C2-acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

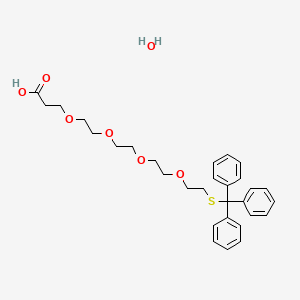

3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACKFJOUHFJFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589238 |

Source

|

| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-05-4 |

Source

|

| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trt-PEG4-C2-acid hydrate for Drug Development Professionals

Introduction

Trt-PEG4-C2-acid hydrate is a key chemical tool in the rapidly advancing field of targeted protein degradation.[1][2][3][4][5][6][7][8][9][10] As a polyethylene glycol (PEG)-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6][7][8][9][10] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer. This guide provides a comprehensive overview of this compound, its properties, and its application in the development of novel therapeutics.

Core Concepts: The Role of this compound in PROTACs

PROTACs are comprised of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a versatile building block for the linker component. The trityl (Trt) group provides a protective function for a thiol group during synthesis, while the PEG4 (tetraethylene glycol) spacer offers desirable physicochemical properties such as increased solubility and optimized spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase. The terminal carboxylic acid group allows for straightforward conjugation to other components of the PROTAC molecule.

Physicochemical Properties and Specifications

The successful design and synthesis of PROTACs rely on well-characterized linkers. Below is a summary of the key quantitative data for this compound.

| Property | Value | Source |

| Chemical Formula | C30H38O7S | [1][2][6] |

| Molecular Weight | 542.68 g/mol | [1][2][6] |

| CAS Number | 1189873-11-7 | [1][2][6] |

| Purity | ≥95% to ≥98% | [9] |

| Storage (Powder) | 2 years at -20°C | [1][6][8] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1][6][8] |

PROTAC Signaling Pathway: Mechanism of Action

The fundamental mechanism of action for a PROTAC utilizing a linker derived from this compound is the induced degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.

Figure 1: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide a representative experimental workflow and a detailed synthesis protocol for a PROTAC targeting the BRD4 protein, utilizing a linker analogous to that derived from this compound.

PROTAC Development and Validation Workflow

The development of a potent and selective PROTAC is a multi-step process. The following diagram outlines a typical experimental workflow.

Figure 2: A generalized workflow for PROTAC development.

Representative Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, using a carboxylic acid-functionalized PEG linker like this compound. The synthesis involves the coupling of the linker to an E3 ligase ligand, followed by conjugation to the BRD4-targeting warhead.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand (e.g., Pomalidomide derivative)

-

Reagents and Materials:

-

This compound (1.0 equivalent)

-

Amine-functionalized Pomalidomide (1.0 equivalent)

-

HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

-

Anhydrous DMF (Dimethylformamide)

-

-

Procedure:

-

Dissolve this compound and the amine-functionalized Pomalidomide in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Trt-PEG4-C2-Pomalidomide conjugate.

-

Step 2: Deprotection and Coupling to BRD4 Warhead (e.g., JQ1 derivative)

-

Reagents and Materials:

-

Trt-PEG4-C2-Pomalidomide conjugate (1.0 equivalent)

-

TFA (Trifluoroacetic acid)

-

Carboxylic acid-functionalized JQ1 (1.0 equivalent)

-

HATU (1.2 equivalents)

-

DIPEA (2.0 equivalents)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the Trt-PEG4-C2-Pomalidomide conjugate in a suitable solvent (e.g., Dichloromethane) and treat with TFA to remove the trityl protecting group.

-

After deprotection is complete (monitored by LC-MS), evaporate the solvent and TFA.

-

Dissolve the resulting deprotected linker-Pomalidomide conjugate and the carboxylic acid-functionalized JQ1 in anhydrous DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC (High-Performance Liquid Chromatography).

-

This compound is an essential building block for researchers in drug discovery and chemical biology, enabling the synthesis of sophisticated PROTAC molecules for targeted protein degradation. Its well-defined structure and versatile reactivity make it a valuable tool in the development of the next generation of therapeutics. This guide has provided a technical overview of its properties, its role in the PROTAC signaling pathway, and a framework for its application in the synthesis and validation of novel protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]

- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trt-PEG4-C2-acid hydrate: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Trt-PEG4-C2-acid hydrate, a key building block in modern drug development. This bifunctional linker is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a flexible and hydrophilic spacer to connect a target protein binder and an E3 ligase ligand.

Core Chemical Properties

This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker. The trityl (Trt) protecting group offers stability during synthesis and can be selectively removed under acidic conditions to reveal a reactive thiol group, if needed for specific conjugation strategies. The terminal carboxylic acid allows for straightforward amide bond formation with amine-containing molecules.

Below is a summary of its key chemical and physical properties.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Trityl-tetra(ethylene glycol)-propionic acid hydrate |

| CAS Number | 1189873-11-7 |

| Molecular Formula | C₃₀H₃₈O₇S |

| Molecular Weight | 542.68 g/mol [1][2] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in aqueous solutions. |

| Storage and Stability | Store at -20°C for long-term stability (up to 2 years as a powder). In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] |

Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. The PEG4 spacer enhances the aqueous solubility of the resulting PROTAC molecule and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. The general mechanism is depicted below.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling this compound with an amine-containing E3 ligase ligand or target protein binder.

Materials:

-

This compound

-

Amine-containing molecule (E3 ligase ligand or target protein binder)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent: DMF or DMSO

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF or DMSO.

-

Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) to the solution.

-

Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the crude product can be purified using standard techniques such as preparative high-performance liquid chromatography (HPLC) to yield the desired PROTAC conjugate.

Caption: Workflow for PROTAC synthesis using amide coupling.

Analytical Characterization

The successful synthesis and purity of the resulting PROTAC should be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Electrospray ionization (ESI) is a common technique for this type of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC. Both ¹H and ¹³C NMR spectra should be acquired.

Logical Relationships in PROTAC Design

The selection of the linker is a critical aspect of PROTAC design, as it influences the physicochemical properties and biological activity of the final molecule. The logical considerations for using a PEG-based linker like this compound are outlined below.

Caption: Logical considerations for linker selection in PROTAC design.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental conditions and applications, it is recommended to consult relevant scientific literature and supplier documentation.

References

Unraveling the Core Mechanism of Trt-PEG4-C2-acid hydrate: A Technical Guide for Drug Development Professionals

Introduction: Trt-PEG4-C2-acid hydrate is a critical chemical tool in the rapidly advancing field of targeted protein degradation. It functions as a polyethylene glycol (PEG)-based linker, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide will elucidate the mechanism of action of molecules synthesized using this linker, provide detailed experimental protocols for their evaluation, and present quantitative data in a structured format to aid researchers, scientists, and drug development professionals in their work.

The PROTAC Mechanism of Action: Hijacking the Cellular Machinery for Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands.

The mechanism of action of a PROTAC can be summarized in the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG4 linker are crucial for the stability and proper orientation of this complex.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting as a catalyst for protein removal.

The core function of the this compound linker is to bridge the two active ligands of the PROTAC at an optimal distance and with appropriate flexibility to facilitate the formation of a productive ternary complex. The trityl (Trt) group is a protecting group for an amine, which is typically removed during the synthesis of the final PROTAC molecule. The PEG4 component enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC, while the C2-acid provides a reactive handle for conjugation to one of the ligands.

Visualizing the PROTAC Signaling Pathway

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative quantitative data for a hypothetical PROTAC utilizing a PEG4 linker, targeting the protein BRD4.

| Parameter | Value | Cell Line | Treatment Time | Assay |

| DC50 | 15 nM | HeLa | 24 hours | Western Blot |

| Dmax | >95% | HeLa | 24 hours | Western Blot |

| EC50 (Ternary Complex) | 50 nM | HEK293T | 2 hours | NanoBRET Assay |

Experimental Protocols

PROTAC Synthesis using a Trt-Protected PEG Linker (General Protocol)

This protocol describes a general strategy for the synthesis of a PROTAC molecule using a trityl-protected, acid-terminated PEG linker.

1. Deprotection of the Trityl Group:

-

Dissolve the Trt-protected PEG linker in a suitable solvent (e.g., dichloromethane).

-

Add an acid, such as trifluoroacetic acid (TFA), to the solution.

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or mass spectrometry.

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected linker.

2. Amide Coupling to the First Ligand:

-

Dissolve the deprotected PEG linker with a free amine and the first ligand (containing a carboxylic acid) in an appropriate solvent (e.g., dimethylformamide).

-

Add a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until the amide bond formation is complete.

-

Purify the resulting ligand-linker conjugate using column chromatography.

3. Amide Coupling to the Second Ligand:

-

Activate the carboxylic acid on the other end of the PEG linker of the purified conjugate using a coupling agent.

-

Add the second ligand (containing an amine) to the reaction mixture.

-

Stir until the reaction is complete.

-

Purify the final PROTAC molecule using preparative HPLC.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Caption: Western Blot Workflow for PROTAC Evaluation.

NanoBRET Assay for Ternary Complex Formation

This protocol describes a live-cell assay to measure the formation of the ternary complex.

1. Cell Preparation:

-

Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc luciferase (donor) and the E3 ligase fused to HaloTag (acceptor).

-

Seed the transfected cells into a white, opaque multi-well plate.

2. Compound Treatment:

-

Prepare serial dilutions of the PROTAC.

-

Add the PROTAC dilutions to the cells.

3. Reagent Addition:

-

Add the HaloTag NanoBRET 618 ligand (acceptor fluorophore) and the Nano-Glo substrate (luciferase substrate) to the wells.

4. Signal Measurement:

-

Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer.

5. Data Analysis:

-

Calculate the NanoBRET ratio (acceptor signal / donor signal).

-

An increase in the NanoBRET ratio indicates the formation of the ternary complex.

-

Plot the NanoBRET ratio against the PROTAC concentration and fit the data to determine the EC50 for ternary complex formation.[1]

Caption: NanoBRET Assay Workflow.

Conclusion

This compound serves as a versatile and effective linker for the synthesis of PROTACs, a promising class of therapeutic agents. Understanding the fundamental mechanism of PROTAC-mediated protein degradation, along with the application of robust experimental protocols for their evaluation, is paramount for the successful development of novel protein-degrading drugs. This guide provides the foundational knowledge and practical methodologies to aid researchers in advancing the field of targeted protein degradation.

References

The Strategic Role of Trt-PEG4-C2-acid Hydrate in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to address with conventional inhibitors. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that significantly influences the efficacy, pharmacokinetics, and physicochemical properties of the PROTAC. Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG)-based linkers have gained prominence. This technical guide provides an in-depth exploration of the role of a specific PEG linker, Trt-PEG4-C2-acid hydrate, in the synthesis and function of PROTACs.

Physicochemical Properties of this compound

This compound is a key building block in the construction of PROTACs, offering a combination of a protective group and a reactive handle for sequential conjugation. A clear understanding of its properties is essential for its effective application.

| Property | Value | Reference |

| CAS Number | 1189873-11-7 | [1][2][3] |

| Chemical Formula | C30H38O7S | [1][4] |

| Molecular Weight | 542.68 g/mol | [1][4] |

The Core Function of this compound in PROTAC Synthesis

The structure of this compound is strategically designed for the modular synthesis of PROTACs. It comprises three key functional components:

-

Trityl (Trt) Protecting Group: The trityl group is a bulky protecting group for the terminal hydroxyl of the PEG chain. This protection is crucial for preventing unwanted side reactions during the initial coupling of the linker to either the POI ligand or the E3 ligase ligand. The trityl group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, allowing for the subsequent attachment of the second ligand.

-

PEG4 Spacer: The core of the linker consists of four repeating ethylene glycol units. This PEG chain imparts several desirable properties to the resulting PROTAC molecule:

-

Enhanced Solubility: The hydrophilic nature of the PEG spacer can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in their development.[5][6]

-

Improved Cell Permeability: By modulating the overall physicochemical properties, the PEG linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.[5][6]

-

Optimal Length and Flexibility: The length of the PEG linker is a critical determinant of the PROTAC's efficacy.[5][6] It dictates the distance and orientation between the POI and the E3 ligase in the ternary complex, which is essential for efficient ubiquitination and subsequent degradation. The PEG4 unit provides a specific and well-defined linker length that can be optimal for certain target-ligase pairs.

-

-

C2-Acid (Propanoic Acid) Terminus: The linker terminates in a propanoic acid group. This carboxylic acid functionality serves as a reactive handle for covalent attachment to an amine group on either the POI ligand or the E3 ligase ligand through a stable amide bond.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step process:

Step 1: Amide Coupling of the Linker to the First Ligand

This initial step involves the formation of an amide bond between the carboxylic acid of the linker and an amine group on either the POI ligand or the E3 ligase ligand.

Materials:

-

This compound

-

Amine-functionalized ligand (POI or E3 ligase)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve the amine-functionalized ligand and this compound in the anhydrous solvent.

-

Add the peptide coupling reagent and the base to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring the progress by a suitable analytical technique such as LC-MS.

-

Upon completion, quench the reaction and purify the resulting trityl-protected ligand-linker conjugate using an appropriate chromatographic method.

Step 2: Deprotection and Coupling of the Second Ligand

The second step involves the removal of the trityl protecting group to expose the terminal hydroxyl group, followed by its activation and coupling to the second ligand.

Materials:

-

Trityl-protected ligand-linker conjugate from Step 1

-

Mild acidic solution (e.g., trifluoroacetic acid in dichloromethane)

-

The second ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

-

Coupling reagents as in Step 1

Procedure:

-

Dissolve the trityl-protected conjugate in a suitable solvent.

-

Add the mild acidic solution and stir until the deprotection is complete, as monitored by LC-MS.

-

Neutralize the reaction and isolate the deprotected intermediate.

-

Activate the newly exposed hydroxyl group or a carboxylic acid on the second ligand and perform the final coupling reaction.

-

Purify the final PROTAC molecule using preparative HPLC.

Visualization of Key Processes

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General PROTAC Synthesis Workflow

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data and Performance

While specific quantitative data for PROTACs utilizing this compound is often proprietary or found within specific research publications, the general impact of PEG linker length on PROTAC performance is well-documented. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | PEG | 12 | ~50 | >90 |

| BRD4 | VHL | PEG | 16 | ~25 | >95 |

| BRD4 | VHL | PEG | 20 | ~100 | ~80 |

| ERα | VHL | PEG | 12 | >1000 | <20 |

| ERα | VHL | PEG | 16 | ~100 | ~80 |

This table represents illustrative data compiled from various sources and is intended to demonstrate the principle of linker length optimization. Actual values will vary depending on the specific PROTAC and experimental conditions.

Conclusion

This compound is a versatile and valuable building block in the synthesis of PROTACs. Its well-defined structure, incorporating a protective group, a hydrophilic spacer of optimal length, and a reactive handle, facilitates a modular and efficient synthetic strategy. The resulting PROTACs benefit from the favorable physicochemical properties imparted by the PEG linker, which can lead to improved solubility and cellular activity. The rational design of PROTACs, including the careful selection of linkers like this compound, is a critical aspect of developing novel and effective targeted protein degraders for therapeutic applications. Further research and the publication of detailed studies utilizing this specific linker will continue to elucidate its full potential in advancing the field of targeted protein degradation.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]

- 3. This compound | CAS#:1189873-11-7 | Chemsrc [chemsrc.com]

- 4. targetmol.com [targetmol.com]

- 5. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

The Strategic Integration of Trt-PEG4-C2-acid Hydrate in Advanced Antibody-Drug Conjugate Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide delves into the application of Trt-PEG4-C2-acid hydrate, a polyethylene glycol (PEG)-based linker, in the development of next-generation ADCs.

Core Concepts: The Role of PEGylated Linkers in ADCs

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their unique physicochemical properties. The incorporation of a PEG moiety, such as in this compound, offers several distinct advantages:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are inherently hydrophobic, leading to ADC aggregation and poor solubility. PEGylation increases the hydrophilicity of the entire construct, mitigating these issues and improving its pharmaceutical properties.[1][2][3]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can reduce non-specific clearance and prolong its circulation half-life.[3] This extended exposure can lead to greater accumulation of the ADC at the tumor site.

-

Reduced Immunogenicity: By sterically shielding the payload and antibody, PEG linkers can reduce the potential for an immune response against the ADC.

-

Increased Drug-to-Antibody Ratio (DAR): The enhanced solubility and reduced aggregation afforded by PEG linkers can enable the conjugation of a higher number of drug molecules to a single antibody without compromising its stability.[2]

The "Trt" (trityl) group in this compound is a protecting group for a thiol, which can be used for specific conjugation chemistries. The "PEG4" denotes four repeating units of ethylene glycol, providing a flexible spacer. The "C2-acid" component provides a carboxylic acid handle for conjugation to the antibody or the drug.

Quantitative Analysis of ADCs with PEG4 Linkers

While specific data for ADCs utilizing this compound is not extensively published, the following tables summarize representative quantitative data for ADCs developed with analogous PEG4 linkers. This data highlights the impact of PEGylation on key ADC parameters.

Table 1: Influence of PEG4 Linker on Drug-to-Antibody Ratio (DAR) and Aggregation

| Linker Type | Average DAR | % Aggregation (SEC) | Reference |

| Non-PEGylated | 3.5 | 15% | [2] |

| PEG4-based | 7.2 | < 2% | [2] |

Table 2: Pharmacokinetic Parameters of a PEG4-Containing ADC in a Murine Model

| ADC Construct | Plasma Clearance (mL/hr/kg) | Half-life (t½) in hours | Reference |

| ADC without PEG linker | 1.2 | 85 | [3] |

| ADC with PEG4 linker | 0.7 | 150 | [3] |

Experimental Protocols

The following section outlines detailed methodologies for the synthesis and characterization of an ADC using a PEG4-based linker like this compound.

Protocol 1: Conjugation of this compound to a Cytotoxic Payload

-

Deprotection of the Trityl Group: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane). Add a mild acid, such as trifluoroacetic acid (TFA), dropwise at 0°C to remove the trityl protecting group, exposing the thiol.

-

Activation of the Carboxylic Acid: The carboxylic acid end of the PEG linker is activated using a standard coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Conjugation to the Payload: The activated linker is then reacted with an amine-containing cytotoxic payload (e.g., monomethyl auristatin E - MMAE). The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF).

-

Purification: The resulting linker-payload conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Antibody Modification and Conjugation

-

Antibody Reduction (for cysteine conjugation): The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction is carefully controlled to achieve the desired DAR.

-

Conjugation Reaction: The purified linker-payload construct (with an appropriate reactive group for the thiol, such as a maleimide) is added to the reduced antibody solution. The reaction is typically performed in a phosphate-buffered saline (PBS) buffer at a slightly basic pH (7.5-8.5).

-

Purification of the ADC: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

Protocol 3: Characterization of the ADC

-

Determination of DAR:

-

UV-Vis Spectroscopy: The concentrations of the antibody and the payload are determined by measuring the absorbance at 280 nm and the specific wavelength for the payload, respectively. The DAR is calculated from the molar ratio of the two.[4]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC or its subunits.[4][5]

-

-

Analysis of Aggregation: Size-exclusion chromatography (SEC) is used to quantify the percentage of high molecular weight aggregates in the final ADC product.

-

In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated using a cell-based assay with a cancer cell line that overexpresses the target antigen. Cell viability is measured after incubation with varying concentrations of the ADC.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in ADC development and function.

Caption: Experimental workflow for ADC development.

Caption: General mechanism of action for an ADC.

Caption: Signaling pathway of an auristatin-based payload.

Conclusion

The strategic use of PEGylated linkers, such as this compound, is a cornerstone of modern ADC development. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, these linkers contribute significantly to the creation of more stable and effective antibody-drug conjugates. The methodologies and principles outlined in this guide provide a framework for the rational design and development of next-generation ADCs with the potential to significantly impact cancer therapy. As research continues, the refinement of linker technology will undoubtedly lead to even more potent and targeted anti-cancer agents.

References

The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of many of these novel therapeutics, particularly proteolysis-targeting chimeras (PROTACs), lies a critical component: the linker. Far from being a mere spacer, the linker's composition and length profoundly influence a degrader's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique set of properties that address key challenges in drug development.[1][2][3]

This technical guide provides a comprehensive overview of the role of PEG linkers in TPD, summarizing key quantitative data, offering detailed experimental protocols, and visualizing complex biological processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles: The Multifaceted Impact of PEG Linkers

PROTACs are heterobifunctional molecules composed of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4] This tripartite assembly forms a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5][6] The linker is a pivotal determinant of the stability and productivity of this ternary complex.[4]

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and flexibility.[3] These characteristics are instrumental in overcoming the common challenges associated with PROTACs, which are often large and lipophilic molecules with poor solubility and cell permeability.[2]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-low aqueous solubility, which can impede formulation and bioavailability.[2] The incorporation of PEG chains is a well-established strategy to increase the solubility of these molecules.[2] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] This enhancement in solubility is crucial for both in vitro handling and in vivo applications.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more prone to adopt folded conformations compared to their more rigid alkyl counterparts.[2] This "chameleon effect" can shield the polar surface area of the PROTAC, presenting a less polar face to the cell membrane and facilitating entry.[2] However, it is crucial to strike a balance, as excessive PEGylation can lead to decreased cellular uptake.[2] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]

The "Hook Effect"

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at very high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) rather than the productive ternary complex (Target-PROTAC-E3).[7] The length and flexibility of the PEG linker can influence the concentrations at which the hook effect is observed.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[8] Conversely, an excessively long linker can lead to an entropic penalty upon binding and may not effectively bring the POI and E3 ligase into the correct orientation for efficient ubiquitination.[4][8] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Reference |

| BRD4-Degrader-1 | PEG2 | 850.02 | 3.8 | 180.5 | 4 | 14 | Illustrative Data |

| BRD4-Degrader-2 | PEG4 | 938.13 | 3.5 | 199.0 | 4 | 16 | Illustrative Data |

| BRD4-Degrader-3 | PEG6 | 1026.24 | 3.2 | 217.5 | 4 | 18 | Illustrative Data |

| BRD4-Degrader-4 | PEG8 | 1114.35 | 2.9 | 236.0 | 4 | 20 | Illustrative Data |

| --- | |||||||

| Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs. Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. |

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4-Degrader-A | PEG2 | 50 | 85 | HEK293 | Illustrative Data[2] |

| BRD4-Degrader-B | PEG4 | 15 | 95 | HEK293 | Illustrative Data[2] |

| BRD4-Degrader-C | PEG6 | 25 | 92 | HEK293 | Illustrative Data[2] |

| BRD4-Degrader-D | PEG8 | 80 | 80 | HEK293 | Illustrative Data[2] |

| --- | |||||

| Table 2: Impact of PEG Linker Length on Degradation Efficacy of BRD4-Targeting PROTACs. Data is illustrative and compiled from various sources in the literature.[2] DC50 and Dmax values are cell-line dependent. |

| PROTAC | Linker Composition | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Reference |

| Cereblon-Degrader-1 | Alkyl | 32.3 | 1.2 | [9] |

| Cereblon-Degrader-2 | PEG3 | 55.7 | 0.8 | [9] |

| Cereblon-Degrader-3 | PEG5 | 78.5 | 0.5 | [9] |

| --- | ||||

| Table 3: Impact of Linker Composition on Solubility and Permeability of Cereblon-Targeting PROTACs. Data compiled from publicly available research.[9] |

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Quantitative Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein using Western blotting. This is a fundamental assay to determine the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[10]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[10]

-

Add an appropriate volume of ice-cold lysis buffer to each well or dish.[10]

-

Scrape the cells and collect the lysate in a microcentrifuge tube.[10]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.[10]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.[10]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Data Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.[10]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[7]

-

Normalize the intensity of the target protein band to the corresponding loading control band.[7]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.[10]

-

Troubleshooting:

-

Weak or No Signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or check the transfer efficiency with Ponceau S staining.[12][13]

-

High Background: Optimize the blocking conditions (time and agent), increase the number of washes, or reduce the antibody concentrations.[12]

-

Non-specific Bands: Ensure the specificity of the primary antibody, optimize antibody concentrations, and ensure the lysis buffer is appropriate for the target protein's localization.[14]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system. This is a key mechanistic assay to confirm that the PROTAC is functioning as intended.[6]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ubiquitin ligase complex (e.g., VHL-Elongin B/C or DDB1-CRBN)

-

Recombinant target protein of interest (POI)

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents (as in Protocol 1)

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

Assemble the ubiquitination reactions on ice in microcentrifuge tubes. A typical reaction volume is 25-50 µL.[5][15]

-

Prepare a master mix containing the common reagents (buffer, ATP, E1, E2, ubiquitin, POI).[5]

-

To individual tubes, add the PROTAC at various concentrations (and a DMSO vehicle control) and the E3 ligase.

-

Include control reactions, such as omitting E1, E2, E3, or ATP, to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[5]

-

-

Incubation:

-

Initiate the reaction by transferring the tubes to a 37°C incubator for a specified time (e.g., 30-60 minutes).[15]

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling the samples.

-

Analyze the reaction products by SDS-PAGE and Western blotting as described in Protocol 1.

-

Probe the membrane with an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should be visible in the presence of an active PROTAC.

-

Optionally, the membrane can be probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the target protein.

-

Data Interpretation:

-

A PROTAC-dependent increase in the intensity of higher molecular weight bands of the POI indicates successful in vitro ubiquitination. The intensity of these bands can be quantified to compare the efficiency of different PROTACs.

Protocol 3: Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of a drug candidate. It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[16][17]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

PROTAC compound

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto the apical side of Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

To measure apical-to-basolateral (A-to-B) permeability, add the PROTAC compound to the apical chamber and fresh transport buffer to the basolateral chamber.[16]

-

To measure basolateral-to-apical (B-to-A) permeability, add the PROTAC compound to the basolateral chamber and fresh transport buffer to the apical chamber.[16]

-

Incubate the plates at 37°C with gentle shaking.

-

At various time points, collect samples from the receiver chamber and replace with fresh buffer.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of the PROTAC in the collected samples using a validated analytical method like LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[16]

-

Data Interpretation:

-

The Papp value provides an indication of the compound's potential for oral absorption. Higher Papp values generally correlate with better in vivo absorption. The efflux ratio helps to identify potential liabilities related to drug transporters.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[2] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linker chemistries, including variations in PEG length and the incorporation of rigid or functional elements, will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]

- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Caco-2 Permeability | Evotec [evotec.com]

- 17. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]

Trt-PEG4-C2-acid hydrate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Trt-PEG4-C2-acid hydrate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a bifunctional molecule commonly utilized as a linker in the synthesis of PROTACs.[1][2][3][4] Its structure incorporates a trityl (Trt) protecting group, a tetraethylene glycol (PEG4) spacer, and a carboxylic acid (C2-acid) functional group. The PEG moiety enhances solubility and provides spatial separation between the two ends of the PROTAC molecule. The terminal carboxylic acid allows for covalent linkage to other molecular components.

The fundamental quantitative data for this compound is summarized in the table below.

| Property | Value |

| Chemical Formula | C30H38O7S |

| Molecular Weight | 542.68 g/mol |

| CAS Number | 1189873-11-7[1][2][5] |

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC molecule.[2][3][4] PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The logical workflow of a PROTAC, facilitated by a linker such as Trt-PEG4-C2-acid, is illustrated in the diagram below.

Figure 1. Logical workflow of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of PROTACs using this compound are highly specific to the target protein and the E3 ligase being recruited. Researchers should refer to specialized literature for protocols relevant to their specific research objectives. The general steps would involve:

-

Ligand Synthesis: Synthesis of a ligand that specifically binds to the target protein of interest and a ligand for a chosen E3 ubiquitin ligase.

-

Linker Conjugation: Covalent attachment of the this compound linker to one of the ligands, followed by deprotection of the trityl group and conjugation to the second ligand. This typically involves standard amide bond formation or other biocompatible ligation chemistries.

-

PROTAC Purification and Characterization: Purification of the final PROTAC molecule using techniques such as HPLC, and characterization by mass spectrometry and NMR to confirm its identity and purity.

-

In Vitro Assays: Evaluation of the PROTAC's efficacy in cell culture, including assessment of target protein degradation (e.g., via Western blot or proteomics), and measurement of downstream cellular effects.

The following diagram outlines a generalized experimental workflow for the synthesis of a PROTAC using a linker like Trt-PEG4-C2-acid.

Figure 2. Generalized workflow for PROTAC synthesis.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. cnreagent.com [cnreagent.com]

- 3. This compound Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]

- 4. This compound|CAS 1189873-11-7|DC Chemicals [dcchemicals.com]

- 5. This compound | CAS#:1189873-11-7 | Chemsrc [chemsrc.com]

Navigating the Properties of Trt-PEG4-C2-acid hydrate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Trt-PEG4-C2-acid hydrate, a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals in the field of targeted protein degradation and bioconjugation. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments, ensuring the integrity and reproducibility of scientific findings.

This compound is a PROTAC (Proteolysis Targeting Chimera) linker, characterized by a bulky, hydrophobic trityl (Trt) group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique amphiphilic structure dictates its behavior in various solvent systems and its susceptibility to degradation under different environmental conditions. This guide offers a theoretical framework for its solubility and stability, alongside detailed experimental protocols for empirical determination.

Core Concepts: The Chemical Basis of Solubility and Stability

The solubility and stability of this compound are governed by the interplay of its three key structural components:

-

Trityl (Trt) Group: This large, triphenylmethyl group is highly non-polar and hydrophobic. It significantly contributes to the molecule's solubility in organic solvents but limits its solubility in aqueous media.[1][2][3] The trityl group is also known to be labile under acidic conditions, readily cleaving to form a stable trityl cation.[4][5]

-

Polyethylene Glycol (PEG4) Spacer: The four repeating ethylene glycol units impart hydrophilicity to the molecule. This flexible chain enhances solubility in polar solvents, including water, and can influence the overall stability by shielding other parts of the molecule.

-

Carboxylic Acid (-C2-acid): The terminal carboxylic acid group is polar and can be ionized to a carboxylate anion under neutral to basic conditions, which generally increases aqueous solubility. Carboxylic acids can undergo various reactions, but the carbon-carbon and carbon-oxygen single bonds within the C2-acid portion are generally stable.[6][7][8][9] The ether linkages within the PEG chain are also chemically robust under most conditions.[10][11][12][13]

Solubility Profile

The amphiphilic nature of this compound results in a varied solubility profile. While precise quantitative data is application-dependent and should be determined experimentally, a qualitative summary of expected solubility is presented below.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The hydrophilic PEG chain and carboxylic acid aid solubility, but the large hydrophobic trityl group limits it. Solubility in water is expected to increase with pH. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | High to Moderate | The hydrophobic trityl group is the primary driver of solubility in these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity to interact with the PEG chain while also solvating the trityl group. |

| Hydrocarbons | Hexanes, Pentane | Low | The high polarity of the PEG and acid groups makes solubility in these highly non-polar solvents unfavorable. |

Stability Characteristics

The stability of this compound is crucial for its storage and handling. The primary points of potential degradation are the trityl group and, to a lesser extent, the ester-like hydrate.

| Condition | Potential Degradation Pathway | Recommendations for Handling and Storage |

| Acidic pH | Cleavage of the trityl group is the most significant stability concern. Strong acids can rapidly remove the trityl protecting group.[4][5][14] | Avoid acidic conditions. Store and handle in neutral or slightly basic buffers. If acidic conditions are required for a reaction, the potential for de-tritylation should be considered. |

| Basic pH | The molecule is generally stable under basic conditions. The carboxylic acid will be deprotonated, which may affect its reactivity but not its core structure. | Basic conditions are generally well-tolerated. |

| Temperature | Elevated temperatures can accelerate degradation, particularly in the presence of reactive species. | Store at recommended temperatures, typically -20°C for long-term storage as a solid. For solutions, follow supplier recommendations, which may include storage at -80°C.[15] |

| Light | While not extensively documented for this specific molecule, prolonged exposure to UV light can potentially lead to the formation of reactive radical species and degradation. | Store in amber vials or otherwise protect from light. |

| Oxidizing Agents | Strong oxidizing agents could potentially target the ether linkages of the PEG chain, although these are generally stable. | Avoid strong oxidizing agents unless they are part of a planned chemical transformation. |

Experimental Protocols

To obtain quantitative data for specific applications, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific pH and temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the concentration in the original supernatant to determine the solubility.

-

Protocol 2: Stability Assessment in Solution

Objective: To evaluate the stability of this compound in a specific solvent or buffer under defined conditions (e.g., pH, temperature).

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.

-

-

Incubation:

-

Aliquot the stock solution into multiple sealed vials.

-

Incubate the vials under the desired test conditions (e.g., 4°C, 25°C, 40°C). Protect from light if photostability is not the variable being tested.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

-

Immediately analyze the sample by a stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and any potential degradation products.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

-

Visualizing Experimental Workflows

To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Workflow for assessing the stability of this compound in solution.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative that researchers and drug development professionals perform their own detailed experimental evaluations to ensure the success of their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Trityl chloride | C19H15Cl | CID 6456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hydrolysis - Wikipedia [en.wikipedia.org]

- 8. CARBOXYLIC ACIDS [sydney.edu.au]

- 9. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 10. researchgate.net [researchgate.net]

- 11. purepeg.com [purepeg.com]

- 12. Ether - Wikipedia [en.wikipedia.org]

- 13. Ether cleavage - Wikipedia [en.wikipedia.org]

- 14. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Datasheet DC Chemicals [dcchemicals.com]

In-Depth Technical Guide: Trt-PEG4-C2-acid hydrate (CAS 1189873-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trt-PEG4-C2-acid hydrate (CAS number 1189873-11-7) is a heterobifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This is achieved by creating a ternary complex between the target protein of interest (POI), an E3 ubiquitin ligase, and the PROTAC molecule itself.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of this ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. This compound is a polyethylene glycol (PEG)-based linker, which offers several advantages in PROTAC design, including enhanced hydrophilicity and a flexible scaffold that can be optimized for effective protein degradation.

This technical guide provides a comprehensive overview of the properties of this compound, along with detailed, representative experimental protocols for its application in PROTAC synthesis and evaluation.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 1189873-11-7 |

| Molecular Formula | C₃₀H₃₈O₇S |

| Molecular Weight | 542.68 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | Powder: -20°C for up to 2 years. In solvent (e.g., DMSO): -80°C for up to 6 months. |

Core Application: PROTAC Synthesis

This compound serves as a linker with a terminal carboxylic acid for covalent conjugation to an amine-containing molecule, and a trityl-protected thiol at the other end. The trityl (Trt) group is a protecting group for the thiol, which can be selectively removed to allow for further conjugation. The carboxylic acid moiety is typically used to form an amide bond with an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) or a POI-binding ligand.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a linker like this compound generally follows a multi-step process. The diagram below illustrates a typical workflow.

Caption: A general experimental workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative examples for the synthesis and evaluation of PROTACs using PEG-based linkers with a terminal carboxylic acid. These are provided for illustrative purposes, as specific, peer-reviewed publications detailing the use of CAS 1189873-11-7 were not available at the time of writing. Researchers should optimize these protocols based on the specific chemistry of their ligands.

Protocol 1: Synthesis of a PROTAC via Amide Coupling and Thiol Chemistry

This protocol describes the synthesis of a PROTAC where the this compound linker is first coupled to an amine-containing E3 ligase ligand, followed by deprotection and conjugation to a POI ligand.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

-

Reagents and Materials:

-

This compound (1.0 equivalent)

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 equivalent)

-

HATU (1.2 equivalents)

-

DIPEA (2.0 equivalents)

-

Anhydrous DMF

-

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

Dissolve this compound and the amine-containing E3 ligase ligand in anhydrous DMF in a reaction vessel.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Trt-protected linker-E3 ligase conjugate.

-

Step 2: Trityl Deprotection

-

Reagents and Materials:

-

Trt-protected linker-E3 ligase conjugate (1.0 equivalent)

-

Trifluoroacetic acid (TFA) (e.g., 5-10% in DCM)

-

Triethylsilane (TES) or other scavenger (to trap the trityl cation)

-

Anhydrous DCM

-

Reaction vessel, magnetic stirrer

-

-

Procedure:

-

Dissolve the Trt-protected conjugate in anhydrous DCM.

-

Add triethylsilane to the solution.

-

Slowly add TFA to the reaction mixture.

-

Stir at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

The resulting deprotected thiol-linker-E3 ligase conjugate can be used directly in the next step or purified if necessary.

-

Step 3: Conjugation to POI Ligand

-

Reagents and Materials:

-

Deprotected thiol-linker-E3 ligase conjugate (1.0 equivalent)

-

POI ligand with a thiol-reactive group (e.g., a maleimide) (1.1 equivalents)

-

Anhydrous DMSO or other suitable solvent

-

Reaction vessel, magnetic stirrer

-

-

Procedure:

-

Dissolve the deprotected thiol-linker-E3 ligase conjugate and the POI ligand in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-